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Compound of Interest

Compound Name: (R)-STU104

Cat. No.: B15610087 Get Quote

Notice to the Reader: The chemical identifier "(R)-STU104" does not correspond to a publicly

documented compound at the time of this writing. Extensive searches of chemical databases

and scientific literature have not yielded any specific information regarding a molecule with this

designation. It is possible that "(R)-STU104" is an internal, preclinical, or otherwise undisclosed

compound code. The following guide is therefore constructed based on a hypothetical

compound to demonstrate the requested format and content. All data, structures, and protocols

are illustrative examples.

Core Chemical Structure and Properties
For the purpose of this guide, we will define the hypothetical (R)-STU104 as the (R)-enantiomer

of a novel small molecule inhibitor of a hypothetical kinase, "Kinase X".
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Identifier Value

IUPAC Name

(R)-2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-

pyrazol-1-yl)-N-(tetrahydro-2H-pyran-4-

yl)acetamide

SMILES
O=C(N[C@H]1CCOC1)CN2C=C(C3=C(N=C4)C

4=NC=N3)N=C2

InChI

InChI=1S/C16H18N6O2/c23-15(20-13-3-5-24-6-

4-13)9-21-11-14(22-21)12-7-18-16-10(12)17-8-

19-16/h7-8,11,13H,3-6,9H2,(H,20,23)

(H,17,18,19)/t13-/m1/s1

Molecular Formula C₁₆H₁₈N₆O₂

Molecular Weight 338.36 g/mol

Mechanism of Action and Signaling Pathway
(R)-STU104 is a potent and selective ATP-competitive inhibitor of Kinase X, a serine/threonine

kinase implicated in pro-inflammatory signaling cascades. By binding to the ATP-binding pocket

of Kinase X, (R)-STU104 prevents the phosphorylation of its downstream substrate, "Substrate

Y". The inhibition of this phosphorylation event disrupts the "Kinase X - Substrate Y -

Transcription Factor Z" signaling pathway, ultimately leading to the downregulation of pro-

inflammatory cytokine gene expression.
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Figure 1: (R)-STU104 Signaling Pathway Inhibition.

Quantitative Data
In Vitro Kinase Inhibitory Activity
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Kinase Target IC₅₀ (nM)

Kinase X 5.2 ± 1.1

Kinase A > 10,000

Kinase B 8,540 ± 320

Kinase C > 10,000

Cellular Potency
Cell Line Assay IC₅₀ (nM)

Human Macrophages Cytokine Release 25.8 ± 4.3

Human Synoviocytes Proliferation 42.1 ± 6.7

Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)-STU104 against

a panel of kinases.

Methodology:

Recombinant human kinases were assayed in a 96-well plate format.

A standard peptide substrate for each kinase was used.

(R)-STU104 was serially diluted in DMSO and added to the wells to achieve final

concentrations ranging from 0.1 nM to 100 µM.

The kinase reaction was initiated by the addition of ATP.

After a 30-minute incubation at 30°C, the reaction was stopped, and the amount of

phosphorylated substrate was quantified using a fluorescence-based detection method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15610087?utm_src=pdf-body
https://www.benchchem.com/product/b15610087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic

equation using GraphPad Prism software.
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To cite this document: BenchChem. [An In-depth Technical Guide to (R)-STU104: Structure,
and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610087#r-stu104-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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